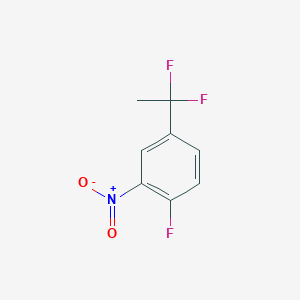
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where the benzene ring is substituted with a nitro group, a fluoro group, and a difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex can yield the corresponding difluoroethylated arenes . These methods are scalable and can be optimized for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Reduction: The major product is 4-(1,1-Difluoroethyl)-1-fluoro-2-aminobenzene.
Electrophilic Substitution: Products include further nitrated or sulfonated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Medicine: Investigated for its potential use in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic features of other functional groups . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene: Similar structure but with an additional trifluoromethyl group.
1,1-Difluoroethyl chloride: Used as a reagent for introducing the difluoroethyl group.
Methoxyflurane: Contains a difluoroethyl group and is used as an anesthetic.
Uniqueness
4-(1,1-Difluoroethyl)-1-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both a nitro group and a difluoroethyl group makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
IUPAC Name |
4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-3-6(9)7(4-5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQCWWGPOWZNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)





![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)





